2-Chlor-4-(4-methylsulfonylphenyl)phenol

Übersicht

Beschreibung

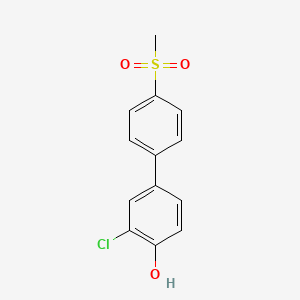

2-Chloro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11ClO3S. It is known for its significant biological activities, including antimicrobial and anti-inflammatory properties . This compound is part of a broader class of phenolic compounds, which are widely studied for their diverse applications in various fields.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

Target of Action

The primary target of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostaglandins. When COX-2 is inhibited, the production of prostaglandins is reduced, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

Similar compounds have been found to have good bioavailability .

Result of Action

The primary result of the action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the reduction of inflammation, pain, and fever . By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate these symptoms .

Action Environment

The action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol typically involves the chlorination of 4-(4-methylsulfonylphenyl)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted phenolic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.

4-(Methylsulfonyl)phenol: Similar in structure but lacks the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

2-Chloro-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the chlorine and methylsulfonyl groups, which contribute to its distinct chemical reactivity and biological properties. The combination of these functional groups enhances its effectiveness as an antimicrobial and anti-inflammatory agent compared to similar compounds .

Biologische Aktivität

2-Chloro-4-(4-methylsulfonylphenyl)phenol, with the molecular formula C13H11ClO3S, is a compound recognized for its significant biological activities , particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

The primary mechanism of action for 2-Chloro-4-(4-methylsulfonylphenyl)phenol is its role as a cyclooxygenase-2 (COX-2) inhibitor . This inhibition affects the arachidonic acid pathway , leading to reduced production of pro-inflammatory mediators such as prostaglandins. The compound's ability to inhibit COX-2 is crucial for its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Biological Activity Overview

The biological activities of 2-Chloro-4-(4-methylsulfonylphenyl)phenol can be summarized as follows:

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity :

-

COX-2 Inhibition :

- A comparative study demonstrated that derivatives of this compound showed potent COX-2 inhibitory activity with selectivity indices significantly higher than traditional NSAIDs like indomethacin . The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

- Case Studies :

Comparative Analysis

When compared to similar compounds, 2-Chloro-4-(4-methylsulfonylphenyl)phenol stands out due to its unique combination of functional groups that enhance its reactivity and biological properties:

| Compound | Main Activity | Selectivity for COX-2 (IC50) | Unique Features |

|---|---|---|---|

| 2-Chloro-4-(4-methylsulfonylphenyl)phenol | Antimicrobial, Anti-inflammatory | 0.10 - 0.31 µM | Contains both chlorine and sulfonyl groups |

| 4-(Methylsulfonyl)phenol | Antimicrobial | Not specified | Lacks chlorine, affecting reactivity |

| 2-(4-Methylsulfonylphenyl)indole derivatives | Antimicrobial, COX inhibition | 0.13 - 0.35 µM | Larger structure enhances COX-2 selectivity |

Eigenschaften

IUPAC Name |

2-chloro-4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMZWXVTUIQXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686137 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-24-5 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.